molecular formula C9H13N3O5 B15136145 Cytidine-13C9

Cytidine-13C9

Cat. No.: B15136145
M. Wt: 252.15 g/mol
InChI Key: UHDGCWIWMRVCDJ-VQXVKRFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine-13C9, also known as Cytosine β-D-riboside-13C9 or Cytosine-1-β-D-ribofuranoside-13C9, is a stable isotope-labeled compound of Cytidine. Cytidine is a pyrimidine nucleoside that acts as a component of RNA and is a precursor of uridine. It plays a crucial role in controlling neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cytidine-13C9 involves the incorporation of carbon-13 isotopes into the Cytidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of the ribose moiety or the cytosine base. One common method involves the use of labeled glucose or other carbohydrate sources to synthesize the labeled ribose, which is then coupled with cytosine to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes the fermentation of microorganisms in the presence of labeled substrates, followed by extraction and purification of the labeled Cytidine. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: Cytidine-13C9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cytidine-13C9 has a wide range of applications in scientific research, including:

Mechanism of Action

Cytidine-13C9 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it plays a role in the synthesis and function of RNA molecules. Cytidine also influences neuronal-glial glutamate cycling, affecting neurotransmitter levels and brain function. The molecular targets of Cytidine include enzymes involved in nucleotide metabolism, such as uridine-cytidine kinase .

Comparison with Similar Compounds

Uniqueness: Cytidine-13C9 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed investigations of biochemical pathways and the effects of Cytidine in various biological systems .

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

252.15 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7?,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

UHDGCWIWMRVCDJ-VQXVKRFCSA-N

Isomeric SMILES

[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13CH]([13C@@H]([13C@H](O2)[13CH2]O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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